molecular formula C17H22N2O2S B4818528 4-(benzylamino)-N-butylbenzenesulfonamide

4-(benzylamino)-N-butylbenzenesulfonamide

Cat. No.: B4818528
M. Wt: 318.4 g/mol
InChI Key: VVRCGHUZGCVFRC-UHFFFAOYSA-N
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Description

4-(benzylamino)-N-butylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzylamino group attached to a butylbenzenesulfonamide backbone, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-(benzylamino)-N-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-2-3-13-19-22(20,21)17-11-9-16(10-12-17)18-14-15-7-5-4-6-8-15/h4-12,18-19H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRCGHUZGCVFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylamino)-N-butylbenzenesulfonamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(benzylamino)-N-butylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

    Oxidation: N-oxides of the benzylamino group.

    Reduction: Primary amines from the sulfonamide group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(benzylamino)-N-butylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzylamino)-N-butylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-(benzylamino)butoxy-9H-carbazole: Known for its antimicrobial activity.

    N-benzyl-N-butylbenzenesulfonamide: Similar structure but different substituents, leading to varied biological activities.

Uniqueness

4-(benzylamino)-N-butylbenzenesulfonamide is unique due to its specific combination of benzylamino and butylbenzenesulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential antimicrobial properties make it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(benzylamino)-N-butylbenzenesulfonamide
Reactant of Route 2
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